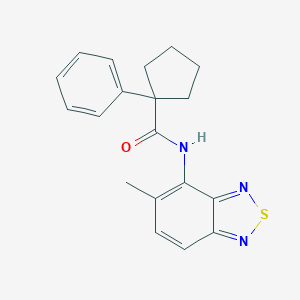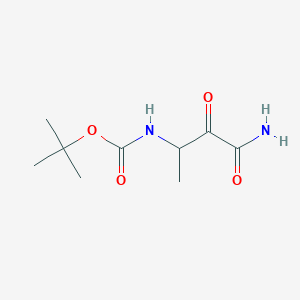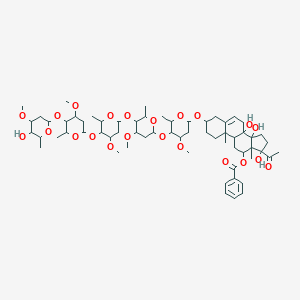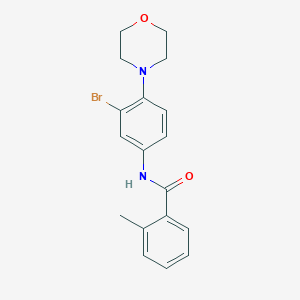![molecular formula C18H19BrN2O2 B235373 N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide, also known as BML-210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BML-210 is a member of the phenylacetamide class of compounds and has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
Mecanismo De Acción
The exact mechanism of action of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of inflammatory cytokines and prostaglandins. N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide may also act by modulating the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects
Studies have shown that N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide can have a number of biochemical and physiological effects. These include reducing the production of inflammatory cytokines, reducing the infiltration of inflammatory cells, and reducing pain in animal models of inflammatory and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide in lab experiments is that it is a relatively straightforward compound to synthesize. This means that it can be readily produced in a laboratory setting. Additionally, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide has been shown to have potential therapeutic properties, which makes it an attractive compound for further study.
One limitation of using N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide in lab experiments is that its mechanism of action is not fully understood. This means that further research is needed to fully elucidate the compound's therapeutic potential. Additionally, the effects of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide on human subjects are not yet known, which means that further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are a number of future directions that could be pursued in the study of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide. One area of research that could be explored is the compound's potential as an anti-inflammatory agent. This could involve further studies to determine the compound's mechanism of action and its effects on different types of inflammatory conditions.
Another area of research that could be explored is the compound's potential as an analgesic agent. This could involve further studies to determine the compound's effects on different types of pain, as well as its mechanism of action.
Finally, further research is needed to determine the safety and efficacy of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide in humans. This could involve clinical trials to determine the compound's effects on different types of inflammatory and pain conditions, as well as its safety profile.
Métodos De Síntesis
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide involves a multi-step process that starts with the reaction of 3-bromo-4-nitroaniline and morpholine in the presence of a base to form 3-bromo-4-(4-morpholinyl)aniline. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to form N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide. The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide is a relatively straightforward process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research that has focused on N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide is its anti-inflammatory properties. Studies have shown that N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide can inhibit the production of inflammatory cytokines and reduce the infiltration of inflammatory cells, suggesting that it may have potential as an anti-inflammatory agent.
Another area of research that has focused on N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide is its analgesic properties. Studies have shown that N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide can reduce pain in animal models of inflammatory and neuropathic pain, suggesting that it may have potential as an analgesic agent.
Propiedades
Nombre del producto |
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide |
|---|---|
Fórmula molecular |
C18H19BrN2O2 |
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
N-(3-bromo-4-morpholin-4-ylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H19BrN2O2/c19-16-13-15(6-7-17(16)21-8-10-23-11-9-21)20-18(22)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,20,22) |
Clave InChI |
KJHUHJWNDRIWGM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Br |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)







![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)